
1,2-Diiodo-naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Diiodo-naphthalene is an organic compound with the molecular formula C10H6I2 It is a derivative of naphthalene, where two hydrogen atoms at the 1 and 2 positions are replaced by iodine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Diiodo-naphthalene can be synthesized through the iodination of naphthalene. One common method involves the use of molecular iodine (I2) in the presence of an oxidizing agent. The reaction typically takes place in a solvent such as acetic acid or ethanol. The process involves the electrophilic substitution of hydrogen atoms in naphthalene with iodine atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The choice of solvent, temperature, and reaction time are critical factors in the industrial synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Diiodo-naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form naphthalene derivatives with different functional groups.
Reduction Reactions: Reduction of this compound can lead to the formation of naphthalene or other reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinones, while substitution can produce various iodinated naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
1,2-Diiodo-naphthalene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,2-Diiodo-naphthalene involves its interaction with molecular targets through its iodine atoms. The compound can participate in various chemical reactions, leading to the formation of new products. The pathways involved depend on the specific reaction conditions and the nature of the reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Diiodo-naphthalene: Another iodinated derivative of naphthalene with iodine atoms at the 1 and 4 positions.
1,2-Dibromo-naphthalene: A similar compound where bromine atoms replace the iodine atoms.
1,2-Dichloro-naphthalene: A derivative with chlorine atoms instead of iodine.
Uniqueness
1,2-Diiodo-naphthalene is unique due to the presence of iodine atoms, which impart distinct chemical properties such as higher molecular weight and different reactivity compared to its brominated or chlorinated counterparts. The iodine atoms also enhance the compound’s ability to participate in specific types of chemical reactions, making it valuable in various applications.
Eigenschaften
Molekularformel |
C10H6I2 |
|---|---|
Molekulargewicht |
379.96 g/mol |
IUPAC-Name |
1,2-diiodonaphthalene |
InChI |
InChI=1S/C10H6I2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6H |
InChI-Schlüssel |
UYHYZAYIQAVJCN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=C2I)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


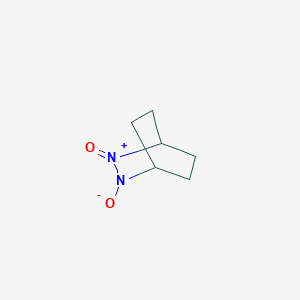

![1,3-Propanediol, 2-[1-(6-amino-9H-purin-9-yl)-2-hydroxyethoxy]-](/img/structure/B13745724.png)
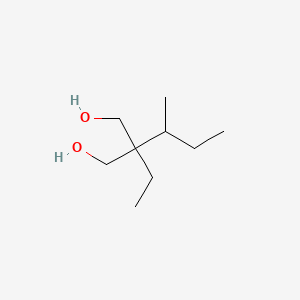
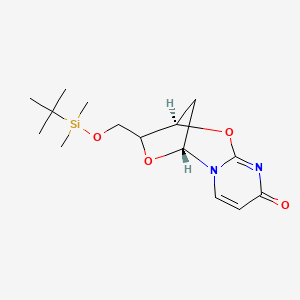

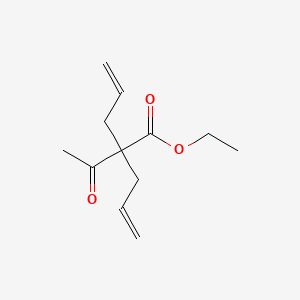

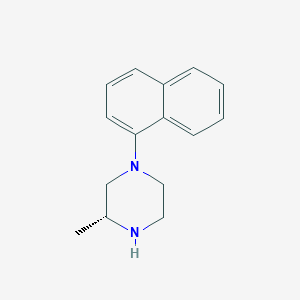
![1-Bromo-4-fluoro-2-[(4-methoxyphenoxy)methyl]-benzene](/img/structure/B13745748.png)
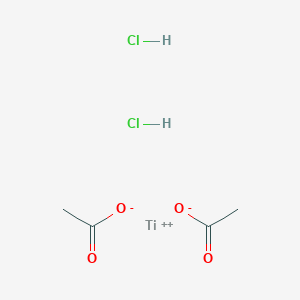
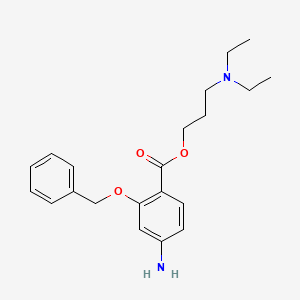

![2-[4-(2,2-Dicyanovinyl)-N-ethyl-3-methylanilino]-1-(phenoxymethyl)ethyl carbanilate](/img/structure/B13745781.png)
